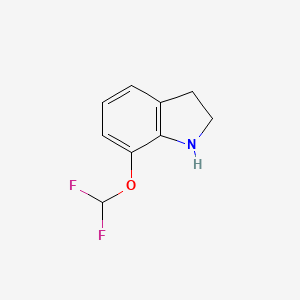

7-(Difluoromethoxy)indoline

Description

7-(Difluoromethoxy)indoline is a fluorinated indoline derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 7-position of the indoline core. Indoline, a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, serves as a versatile scaffold in medicinal and agrochemical research. The difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a promising candidate for drug discovery .

Properties

Molecular Formula |

C9H9F2NO |

|---|---|

Molecular Weight |

185.17 g/mol |

IUPAC Name |

7-(difluoromethoxy)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H9F2NO/c10-9(11)13-7-3-1-2-6-4-5-12-8(6)7/h1-3,9,12H,4-5H2 |

InChI Key |

SYVOSYMMUILTFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC=C2OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)indoline typically involves the introduction of the difluoromethoxy group to the indoline core. One common method is the nucleophilic substitution reaction where a suitable indoline precursor reacts with a difluoromethoxy reagent under controlled conditions. Catalysts such as palladium or copper may be used to facilitate the reaction .

Industrial Production Methods: Industrial production of 7-(Difluoromethoxy)indoline often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors are utilized to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethoxy)indoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized indoline derivatives .

Scientific Research Applications

7-(Difluoromethoxy)indoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)indoline involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, it binds to N-methyl-D-aspartic acid receptors and modulates their activity, thereby exerting neuroprotective effects. The compound also influences the production of inflammatory cytokines, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Indoline/Indole Derivatives

The table below summarizes key structural analogs and their properties:

Key Observations:

Substituent Position and Electronic Effects :

- The 7-position substitution (e.g., in 7-(Difluoromethoxy)indoline vs. 5-(Trifluoromethoxy)indoline) influences electronic distribution. The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than trifluoromethoxy (-OCF₃) but more lipophilic than methoxy (-OCH₃), enhancing membrane permeability .

- 7-Fluoroindole’s smaller substituent (F) reduces steric hindrance, favoring interactions with biological targets like serotonin receptors .

Biological Activity :

- Fluorinated indoles/indolines (e.g., 7-Chloro-3-(difluoromethyl)-1H-indole) exhibit broad antimicrobial and anticancer activity due to enhanced stability and target affinity .

- Benzhydryloxy-substituted analogs (e.g., 7-Benzhydryloxyindole) show potent kinase inhibition, suggesting the bulky substituent aids in binding to hydrophobic pockets .

Functional Group Impact on Pharmacokinetics

- Trifluoromethoxy analogs (e.g., 5-(Trifluoromethoxy)indoline) exhibit higher metabolic resistance due to the stability of the C-F bond, critical for prolonged agrochemical activity .

Synthetic Accessibility :

- 7-Fluoroindole is synthesized via diazotization of o-fluoroaniline, whereas difluoromethoxy groups may require electrophilic substitution or Ullmann-type couplings, increasing synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.